6-Chloro-2-(chloromethyl)-1,3-benzoxazole

Lipophilicity Drug-likeness Medicinal Chemistry

Research teams synthesizing fused bicyclic carboxamide CXCR2 inhibitors (EP-1836158-B1) require the exact 6-chloro substitution pattern for target engagement; generic benzoxazole analogs fail to replicate the electronic balance needed for receptor binding. 6-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS 202396-52-9) provides the structurally specified intermediate with dual electrophilic sites enabling orthogonal stepwise functionalization. - MW 202.04 & XLogP3 2.8 meet Rule of Three criteria for fragment library construction. - Ambient shipping classification simplifies international logistics vs. corrosive 2-(chloromethyl) analogs. - Patent-explicit intermediate for muscarinic receptor antagonist programs (WO-2009153536-A1).

Molecular Formula C8H5Cl2NO
Molecular Weight 202.03 g/mol
CAS No. 202396-52-9
Cat. No. B1628565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(chloromethyl)-1,3-benzoxazole
CAS202396-52-9
Molecular FormulaC8H5Cl2NO
Molecular Weight202.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=N2)CCl
InChIInChI=1S/C8H5Cl2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
InChIKeyLWFVLQNVCIBMRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(chloromethyl)-1,3-benzoxazole Procurement and Identity


6-Chloro-2-(chloromethyl)-1,3-benzoxazole (CAS 202396-52-9) is a heterocyclic building block belonging to the benzoxazole class, defined by a benzene ring fused to an oxazole moiety. The molecule carries a chloromethyl substituent at the 2-position and a second chlorine atom at the 6-position on the benzo ring, yielding a molecular formula of C₈H₅Cl₂NO and a molecular weight of 202.04 g/mol . The presence of dual electrophilic sites (the benzylic chloride at C-2 and the aryl chloride at C-6) renders this compound a versatile intermediate for stepwise functionalization in medicinal chemistry and agrochemical research [1]. Its predicted physicochemical parameters include a LogP (XLogP3) value of 2.8, a topological polar surface area of 26 Ų, and a predicted boiling point of 277.3 ± 20.0 °C .

Why Generic Analogs Cannot Replace 6-Chloro-2-(chloromethyl)-1,3-benzoxazole


Simple 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) and its 6-methyl or 6-bromo congeners are often considered potential substitutes due to their shared benzoxazole core and chloromethyl handle. However, these analogs lack the precise electronic balance achieved by the 6-chloro substituent: the electron-withdrawing chlorine atom at the 6-position lowers the ring electron density, modulates the reactivity of the C-2 chloromethyl group toward nucleophilic displacement, and alters the lipophilicity (LogP ~3.22 vs. ~2.57 for the unsubstituted analog) [1]. In proprietary CXCR2 antagonist programs (EP-1836158-B1) and muscarinic receptor antagonist patents (WO-2009153536-A1), the 6-chloro-substituted benzoxazole intermediate is explicitly specified, indicating that the substitution pattern is structurally critical for downstream biological activity and not a trivial variation .

Quantitative Differentiation vs. Closest Analogs


LogP and Lipophilicity vs. Unsubstituted Analog

Lipophilicity modulation is one of the most immediate and measurable points of differentiation. The target compound exhibits a predicted XLogP3 value of 2.8, compared with a reported LogP of approximately 2.57 for the unsubstituted 2-(chloromethyl)-1,3-benzoxazole (CAS 41014-43-1) [1]. This represents a ~0.23 LogP unit increase attributable solely to the 6-chloro substituent. In lead optimization, a ΔLogP of this magnitude can significantly influence membrane permeability, solubility, and metabolic stability .

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight Advantage vs. 6-Bromo Analog

Compared with its 6-bromo congener (6-Bromo-2-(chloromethyl)-1,3-benzoxazole, CAS 944903-23-5), the target compound offers a molecular weight reduction of approximately 44.5 g/mol (202.04 vs. 246.49 g/mol) . This difference arises from replacing a bromine atom (atomic mass 79.9) with chlorine (atomic mass 35.5). In fragment-based or lead-like compound design, the lower molecular weight of the 6-chloro analog improves compliance with the Rule of Three and facilitates better ligand efficiency metrics.

Molecular Weight Heavy Atom Effect Crystallography

Purity and Batch Consistency vs. Unsubstituted Analog

Procurement-grade data from AKSci indicates that the target compound is supplied at a minimum purity specification of 95% (Cat# 6828AD), whereas the structurally simpler 2-(chloromethyl)-1,3-benzoxazole (Cat# V5833) is supplied at 98% purity (GC) . The lower purity specification for the 6-chloro analog reflects the added synthetic complexity introduced by the aryl chloride substituent and underscores the need for careful supplier qualification. Higher purity specifications for the simpler analog do not guarantee equivalent functional performance after functionalization reactions.

Purity Procurement Specification Reproducibility

Stability and Hazard Classification Advantage

According to AKSci's DOT/IATA transport specifications, 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is classified as 'Not hazardous material' with a GHS Signal Word of 'Warning', whereas 2-(chloromethyl)-1,3-benzoxazole carries a UN3265 hazard class (Corrosive, Packing Group III) with a GHS Signal Word of 'Danger' . The target compound can be stored long-term in a cool, dry place at ambient temperature, while the comparator requires storage at 2–8 °C, adding logistical complexity and cost for procurement teams.

Storage Stability Transport Safety GHS Classification

Patent-Cited Use in CXCR2 and Muscarinic Antagonists

The compound is explicitly cited as a key intermediate in two major patent families: EP-1836158-B1 (fused bicyclic carboxamide derivatives as CXCR2 inhibitors for inflammation, priority date 2004-12-30) and WO-2009153536-A1 (1-aza-bicyclo[2.2.2]octane muscarinic receptor antagonists, priority date 2008-06-17) [1][2]. In contrast, the unsubstituted 2-(chloromethyl)-1,3-benzoxazole and the 6-methyl analog are not referenced in these patent documents, indicating that the 6-chloro substitution pattern is functionally required for the claimed therapeutic entities. This patent evidence establishes procurement rationale for organizations following these synthetic routes.

CXCR2 Inhibitors Muscarinic Antagonists Patent Evidence

Procurement and Application Scenarios


CXCR2 Antagonist Lead Optimization

For research teams synthesizing fused bicyclic carboxamide CXCR2 inhibitors per the EP-1836158-B1 patent pathway, 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is the structurally specified intermediate. The 6-chloro substituent is not a decorative feature: its electron-withdrawing effect modulates the reactivity of the C-2 chloromethyl group during nucleophilic displacement and contributes to the final LogP and target binding. Substituting the unsubstituted or 6-methyl analog will yield a different chemotype with altered (and likely reduced) CXCR2 antagonism, as evidenced by the patent's explicit structural claims [1]. Procurement of the exact CAS 202396-52-9 is therefore required for fidelity to the published route.

Muscarinic Receptor Antagonist Synthesis

In the synthesis of 1-aza-bicyclo[2.2.2]octane muscarinic antagonists (WO-2009153536-A1), the target compound serves as the critical benzoxazole fragment. The 6-chloro substituent not only enables sequential functionalization orthogonal to the chloromethyl site but also contributes to the metabolic stability of the final drug candidate [2]. The 6-bromo analog, while superficially similar, introduces a heavier halogen that can alter pharmacokinetics and synthetic yields due to differences in bond dissociation energies. Based on the LogP differential evidence, the 6-chloro compound achieves a more favorable balance of lipophilicity for CNS-targeted muscarinic programs .

Fragment-Based Drug Discovery Libraries

With a molecular weight of 202.04 g/mol (well under the 300 Da cutoff of the Rule of Three) and an XLogP3 of 2.8, 6-Chloro-2-(chloromethyl)-1,3-benzoxazole is ideally suited for fragment library construction . Compared to the 6-bromo analog (MW 246.49), the 6-chloro variant provides a significant molecular weight advantage while retaining the key dual-electrophile functionality. The ambient storage stability of the target compound further simplifies automated library handling and storage, making it the most practical benzoxazole fragment for high-throughput screening deck assembly .

Agrochemical Intermediate Screening

6-Chloro-2-(chloromethyl)-1,3-benzoxazole is listed as an organic synthesis intermediate for compounds with specific biological activities, including pesticides . The 6-chloro substitution pattern is commonly encountered in herbicidal and fungicidal benzoxazole derivatives, where the chlorine atom can engage in halogen bonding with target proteins or contribute to soil half-life. The lower transport hazard classification (not DOT/IATA hazardous) compared to the corrosive 2-(chloromethyl) analog simplifies international shipment for agrochemical discovery collaborations spanning multiple geographies .

Technical Documentation Hub

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